3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
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Overview
Description
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a bromine atom attached to the benzamide ring and a tetramethylpiperidinyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride typically involves the following steps:
Formation of the Tetramethylpiperidinyl Group: The tetramethylpiperidinyl group can be synthesized by reacting 2,2,6,6-tetramethylpiperidine with appropriate reagents under controlled conditions.
Bromination: The bromination of the benzamide ring is achieved using bromine or other brominating agents under specific conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the tetramethylpiperidinyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Using catalysts and controlled temperature and pressure conditions to maximize the efficiency of the reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors or enzymes to modulate their activity.
Inhibition or Activation: Inhibiting or activating certain biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidine: A related compound used in organic synthesis and as a base.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Another similar compound with applications in polymer chemistry.
Uniqueness
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is unique due to its specific bromine substitution and the presence of the tetramethylpiperidinyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.ClH/c1-15(2)9-13(10-16(3,4)19-15)18-14(20)11-6-5-7-12(17)8-11;/h5-8,13,19H,9-10H2,1-4H3,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOKRRPXJOQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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